molecular formula C32H52O2 B13396191 15-Hydroxy-dehydroabietic-acid

15-Hydroxy-dehydroabietic-acid

Cat. No.: B13396191
M. Wt: 468.8 g/mol
InChI Key: SFEUTIOWNUGQMZ-VDJWUHLSSA-N
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Description

15-Hydroxy-dehydroabietic-acid is a diterpene compound derived from dehydroabietic acid, which is a naturally occurring resin acid found in the oleoresin of coniferous trees. This compound is part of the abietane diterpenoid family, known for its diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-Hydroxy-dehydroabietic-acid typically involves the hydroxylation of dehydroabietic acid. One common method includes the use of oxidizing agents such as potassium permanganate or osmium tetroxide to introduce the hydroxyl group at the 15th position . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources followed by chemical modification. The process includes the distillation of pine resins to obtain dehydroabietic acid, which is then subjected to hydroxylation reactions under optimized conditions to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 15-Hydroxy-dehydroabietic-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

15-Hydroxy-dehydroabietic-acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

15-Hydroxy-dehydroabietic-acid is compared with other abietane diterpenoids such as:

Uniqueness: this compound is unique due to its specific hydroxylation, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C32H52O2

Molecular Weight

468.8 g/mol

IUPAC Name

[(3S,4aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate

InChI

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h21,23-27H,1,10-19H2,2-9H3/t21-,23-,24+,25-,26+,27-,29-,30+,31-,32?/m1/s1

InChI Key

SFEUTIOWNUGQMZ-VDJWUHLSSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CCC4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)OC(=O)C)C

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C

Origin of Product

United States

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